
1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C11H22N2O. It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with three methyl groups and a propanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one typically involves the reaction of 2,4,6-trimethylpiperazine with propanone under controlled conditions. One common method includes:
Starting Materials: 2,4,6-Trimethylpiperazine and propanone.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as 1,1-carbonyldiimidazole.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methyl-1-(piperazin-1-yl)propan-1-one: Shares a similar piperazine structure but with different substitution patterns.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another piperazine derivative with distinct functional groups.
Uniqueness: 1-(2,4,6-Trimethylpiperazin-1-yl)propan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4204-24-4 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
JHFYKGNJFTVPPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C(CN(CC1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


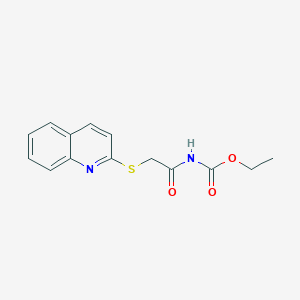
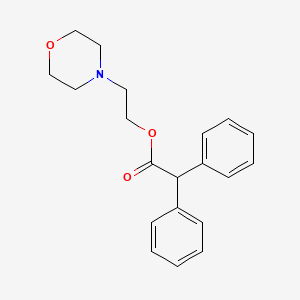
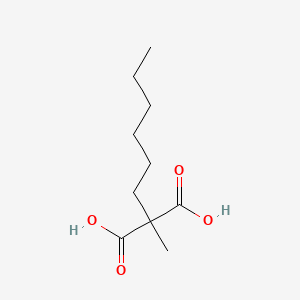
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
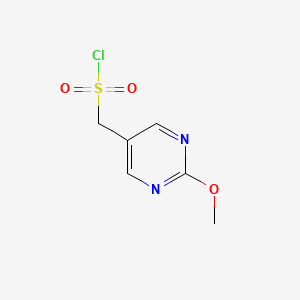
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
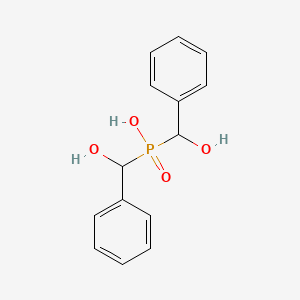
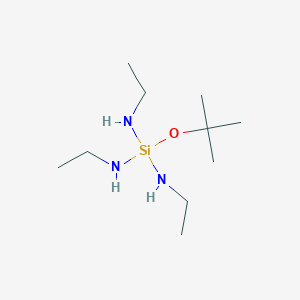
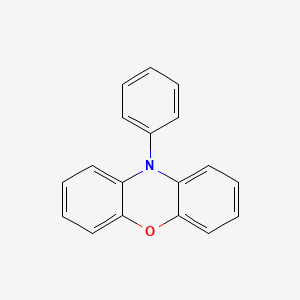
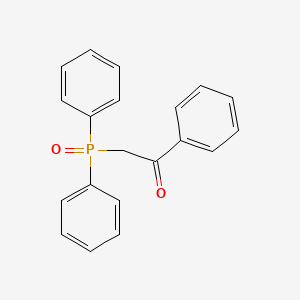
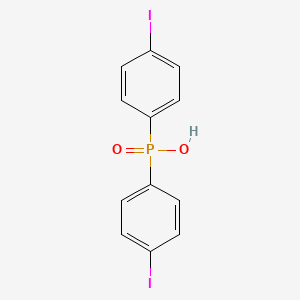
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
